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Compound of Interest

Compound Name: trans-2-Phenyl-1-cyclohexanol

Cat. No.: B1200244 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and

mass spectrometry (MS) data for trans-2-Phenyl-1-cyclohexanol. It includes detailed

experimental protocols and a clear presentation of quantitative data to aid in the structural

elucidation and characterization of this compound.

Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of trans-2-Phenyl-1-cyclohexanol reveals key absorptions

corresponding to its hydroxyl and phenylcyclohexyl structure.

IR Data Summary
The principal absorption bands in the IR spectrum of trans-2-Phenyl-1-cyclohexanol are

summarized below. These bands are characteristic of its alcohol and monosubstituted aromatic

functionalities.
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Characteristics

3650 - 3400 O-H Stretching Strong, Broad

3100 - 3020 =C-H (Aromatic) Stretching Medium

3000 - 2850 -C-H (Aliphatic) Stretching Strong

1600, 1495, 1450 C=C
Stretching (Aromatic

Ring)
Medium to Weak

1100 - 1000 C-O Stretching Strong

750, 700 C-H
Out-of-Plane Bending

(Aromatic)

Strong

(Monosubstituted)

Data compiled from typical values for functional groups and spectral databases.[1]

Experimental Protocol: Acquiring the IR Spectrum
The IR spectrum of solid trans-2-Phenyl-1-cyclohexanol can be obtained using the

Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method.

A. Attenuated Total Reflectance (ATR) Method:

Sample Preparation: Place a small, powdered amount of solid trans-2-Phenyl-1-
cyclohexanol directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal.

Instrument Settings:

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

Scan Range: 4000 - 650 cm⁻¹.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.
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Resolution: 4 cm⁻¹.

Background Scan: Perform a background scan with a clean, empty ATR crystal before

running the sample.

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.[2]

B. Potassium Bromide (KBr) Pellet Method:

Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry,

spectroscopic grade KBr in an agate mortar. The mixture should be a fine, homogeneous

powder.[3]

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (e.g., 10-12

tons/in²) for several minutes to form a transparent or translucent disc.[3]

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Instrument Settings: Use the same instrument settings as described for the ATR method.

Background Scan: A background scan should be performed with the empty sample

compartment.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its structure. Electron ionization (EI) is a common

method for the analysis of small organic molecules like trans-2-Phenyl-1-cyclohexanol.

Mass Spectrometry Data Summary
The molecular formula of trans-2-Phenyl-1-cyclohexanol is C₁₂H₁₆O, with a molecular weight

of approximately 176.25 g/mol .[4][5] The electron ionization mass spectrum shows a molecular

ion peak and several characteristic fragment ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_02_18!07_52_51_PM.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_02_18!07_52_51_PM.pdf
https://www.benchchem.com/product/b1200244?utm_src=pdf-body
https://www.benchchem.com/product/b1200244?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2362610&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2362610&Units=SI&Mask=4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (Mass-to-
Charge Ratio)

Proposed
Fragment

Formula Notes

176 [M]⁺ [C₁₂H₁₆O]⁺ Molecular Ion

158 [M - H₂O]⁺ [C₁₂H₁₄]⁺ Loss of water

104 [C₈H₈]⁺ [C₆H₅-CH=CH₂]⁺ Styrene radical cation

91 [C₇H₇]⁺ [C₆H₅CH₂]⁺ Tropylium ion

77 [C₆H₅]⁺ [C₆H₅]⁺ Phenyl cation

Data compiled from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocol: Acquiring the Mass Spectrum
The mass spectrum is typically acquired using a mass spectrometer coupled with a gas

chromatograph (GC-MS) or by direct sample introduction.

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or methanol).

Sample Introduction:

GC Inlet: Inject the solution into the gas chromatograph. The compound will be vaporized

and separated from the solvent before entering the mass spectrometer.

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and

insert it directly into the ion source. The sample is then heated to induce vaporization.[6]

Ionization:

Technique: Electron Ionization (EI).[7]

Electron Energy: 70 eV (standard for creating reproducible spectra).[8]

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
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Mass Range: Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion

and relevant fragments.

Detection: An electron multiplier detector records the abundance of each ion.[7]

Visualization of Spectroscopic Data
The following diagram illustrates the relationship between the chemical structure of trans-2-
Phenyl-1-cyclohexanol and its key spectroscopic features.

Figure 1: Key Spectroscopic Features of trans-2-Phenyl-1-cyclohexanol
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Caption: Key IR and MS correlations for trans-2-Phenyl-1-cyclohexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

